2-((2,5-Dioxo-1-(4-((perfluoropropyl)thio)phenyl)pyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
2-((2,5-Dioxo-1-(4-((perfluoropropyl)thio)phenyl)pyrrolidin-3-yl)thio)benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidinyl ring, a benzoic acid moiety, and a perfluoropropylthio group
Preparation Methods
The synthesis of 2-((2,5-Dioxo-1-(4-((perfluoropropyl)thio)phenyl)pyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the benzoic acid derivative. The key steps include:
Formation of the Pyrrolidinyl Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Perfluoropropylthio Group: This step involves the substitution of a hydrogen atom with the perfluoropropylthio group, often using reagents like perfluoropropylthiol.
Coupling with Benzoic Acid: The final step involves coupling the modified pyrrolidinyl ring with a benzoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
2-((2,5-Dioxo-1-(4-((perfluoropropyl)thio)phenyl)pyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
2-((2,5-Dioxo-1-(4-((perfluoropropyl)thio)phenyl)pyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-((2,5-Dioxo-1-(4-((perfluoropropyl)thio)phenyl)pyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-((2,5-Dioxo-1-(4-((perfluoropropyl)thio)phenyl)pyrrolidin-3-yl)thio)benzoic acid can be compared with other similar compounds, such as:
2-((1-(4-Fluorophenyl)-2,5-Dioxo-3-Pyrrolidinyl)Thio)Benzoic Acid: This compound has a fluorophenyl group instead of a perfluoropropylthio group, leading to different chemical and biological properties.
2-((1-(4-Chlorophenyl)-2,5-Dioxo-3-Pyrrolidinyl)Thio)Benzoic Acid:
2-((1-(4-Bromophenyl)-2,5-Dioxo-3-Pyrrolidinyl)Thio)Benzoic Acid: The bromophenyl group introduces different steric and electronic effects, impacting the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
2-[1-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F7NO4S2/c21-18(22,19(23,24)25)20(26,27)34-11-7-5-10(6-8-11)28-15(29)9-14(16(28)30)33-13-4-2-1-3-12(13)17(31)32/h1-8,14H,9H2,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXZVUFNYIPLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)SC(C(C(F)(F)F)(F)F)(F)F)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F7NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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